molecular formula C6H4ClNO2 B14865260 6-Chloro-3-hydroxypyridine-2-carbaldehyde

6-Chloro-3-hydroxypyridine-2-carbaldehyde

Cat. No.: B14865260
M. Wt: 157.55 g/mol
InChI Key: NLJYVIUXHFOFMB-UHFFFAOYSA-N
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Description

6-Chloro-3-hydroxypyridine-2-carbaldehyde is an organic compound with the chemical formula C6H4ClNO2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a chloro group at the 6th position, a hydroxyl group at the 3rd position, and an aldehyde group at the 2nd position on the pyridine ring. It is used in various chemical reactions and has applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-3-hydroxypyridine-2-carbaldehyde can be achieved through several methods. One common method involves the chlorination of 3-hydroxypyridine followed by formylation. The reaction conditions typically involve the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and formylating agents like formic acid or formamide .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chlorination and formylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-3-hydroxypyridine-2-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism by which 6-Chloro-3-hydroxypyridine-2-carbaldehyde exerts its effects depends on the specific application. In biochemical assays, it may act as an inhibitor or activator of certain enzymes by interacting with their active sites. In medicinal chemistry, it may interact with molecular targets such as proteins or nucleic acids, affecting their function and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    Picolinaldehyde (2-formylpyridine): Similar structure but lacks the chloro and hydroxyl groups.

    Nicotinaldehyde (3-formylpyridine): Similar structure but lacks the chloro and hydroxyl groups.

    Isonicotinaldehyde (4-formylpyridine): Similar structure but lacks the chloro and hydroxyl groups.

Uniqueness

6-Chloro-3-hydroxypyridine-2-carbaldehyde is unique due to the presence of both chloro and hydroxyl groups on the pyridine ring, which can significantly influence its reactivity and interactions in chemical and biological systems. These functional groups provide additional sites for chemical modification, making it a versatile intermediate in organic synthesis .

Properties

Molecular Formula

C6H4ClNO2

Molecular Weight

157.55 g/mol

IUPAC Name

6-chloro-3-hydroxypyridine-2-carbaldehyde

InChI

InChI=1S/C6H4ClNO2/c7-6-2-1-5(10)4(3-9)8-6/h1-3,10H

InChI Key

NLJYVIUXHFOFMB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1O)C=O)Cl

Origin of Product

United States

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